An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological aspects of substituted pyrrole compounds. While data for this specific molecule is limited, this guide consolidates information from structurally related compounds, particularly pyrrole-2-carbaldehyde and its derivatives, to provide a predictive profile.
Core Physicochemical Properties
The physicochemical properties of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde are crucial for understanding its behavior in chemical and biological systems. The following table summarizes key quantitative data, with some values estimated based on the parent compound, pyrrole-2-carbaldehyde, and the related isomer, 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde.
| Property | Value | Source/Basis |
| Molecular Formula | C9H13NO | |
| Molecular Weight | 151.21 g/mol | [1] |
| Appearance | Likely a pale yellow crystalline solid or liquid | Inferred from pyrrole-2-carbaldehyde[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Expected to be soluble in organic solvents like chloroform, dimethyl sulfoxide, and methanol; likely insoluble in water | Inferred from pyrrole-2-carbaldehyde[3] |
| InChI Key | OZNSXTSOKGIDBG-UHFFFAOYSA-N (for 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde) | [1] |
Synthesis and Characterization
The synthesis of N-substituted pyrrole-2-carbaldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the N-alkylation of pyrrole-2-carbaldehyde.
General Synthetic Workflow
The synthesis of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde would typically proceed via the N-alkylation of pyrrole-2-carbaldehyde with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base.
Caption: Synthetic and characterization workflow.
Experimental Protocols
Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction):
A common method for the formylation of pyrrole is the Vilsmeier-Haack reaction.[4]
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dimethylformamide is cooled in an ice bath. Phosphorus oxychloride is added dropwise while maintaining the temperature between 10-20°C.[4]
-
Reaction with Pyrrole: After the initial exothermic reaction subsides, the mixture is stirred. Ethylene dichloride is added, and the mixture is cooled. A solution of freshly distilled pyrrole in ethylene dichloride is then added slowly.[4]
-
Hydrolysis and Work-up: The reaction mixture is heated to reflux, then cooled. A solution of sodium acetate trihydrate in water is added. The mixture is refluxed again. After cooling, the organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a saturated sodium carbonate solution and dried.[4]
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Purification: The solvent is removed by distillation, and the crude product is purified by vacuum distillation or recrystallization from petroleum ether to yield pure pyrrole-2-carbaldehyde.[4]
N-Alkylation to form 1-sec-Butyl-1H-pyrrole-2-carbaldehyde (General Procedure):
-
Reaction Setup: To a solution of pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., DMF or acetone), a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is added portion-wise at 0°C.
-
Addition of Alkylating Agent: After stirring for a short period, 2-bromobutane is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectral Characterization
The structure of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde would be confirmed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the aldehyde proton, and the sec-butyl group protons. The pyrrole protons will appear as multiplets or doublets of doublets in the aromatic region. The aldehyde proton will be a singlet in the downfield region (around 9-10 ppm). The sec-butyl group will show a methine proton (CH), two methylene protons (CH2), and two methyl groups (CH3), each with distinct chemical shifts and splitting patterns.
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¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyrrole ring, and the four carbons of the sec-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1660-1690 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic sec-butyl group will also be present.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of 151.21 g/mol . Fragmentation patterns may also be observed, providing further structural information.
Potential Biological and Pharmaceutical Relevance
Pyrrole-2-carbaldehyde and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.[6]
Derivatives of pyrrole-2-carbaldehyde have been investigated as:
-
Antitubercular Agents: Some pyrrole derivatives have shown inhibitory activity against enzymes involved in the cell wall synthesis of Mycobacterium tuberculosis, such as enoyl-ACP reductase.[7][8][9]
-
Enzyme Inhibitors: The pyrrole scaffold can be modified to target various enzymes, making it a valuable pharmacophore in drug design.[8]
-
Central Nervous System Agents: Certain pyrrole derivatives have been synthesized and evaluated for their effects on the central nervous system, including anticonvulsant activity.[10]
The introduction of a sec-butyl group at the N1 position of the pyrrole ring can influence the compound's lipophilicity and steric profile, which may in turn affect its biological activity and pharmacokinetic properties. Further research into 1-sec-Butyl-1H-pyrrole-2-carbaldehyde and related compounds could lead to the discovery of novel therapeutic agents.
Logical Workflow for Drug Discovery
The exploration of a novel compound like 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in a drug discovery context would follow a logical progression.
References
- 1. Buy 1-(sec-Butyl)-1H-pyrrole-3-carbaldehyde [smolecule.com]
- 2. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 3. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vlifesciences.com [vlifesciences.com]
- 10. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
